Bromoacetylarginine
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Overview
Description
Bromoacetylarginine is a synthetic compound that combines a bromoacetyl group with the amino acid arginine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromoacetyl group allows for unique chemical reactivity, making this compound a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetylarginine can be synthesized through the reaction of arginine with bromoacetic acidThe reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precision and efficiency. The protected arginine is reacted with bromoacetic acid under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Bromoacetylarginine undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization: This compound can undergo cyclization reactions to form cyclic peptides or other cyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing or reducing agents. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the stability of the compound .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce cyclic peptides .
Scientific Research Applications
Bromoacetylarginine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is employed in the study of protein interactions and enzyme mechanisms. It can be used to modify proteins and peptides to investigate their functions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments. It is also used in the study of disease mechanisms and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of bromoacetylarginine involves the interaction of the bromoacetyl group with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can alter the activity or function of the target protein, leading to various biological effects. The specific pathways involved depend on the target protein and the context in which this compound is used .
Comparison with Similar Compounds
Bromoacetylarginine can be compared with other similar compounds, such as:
Chloroacetylarginine: Similar to this compound but with a chloroacetyl group instead of a bromoacetyl group. It has different reactivity and applications.
Iodoacetylarginine: Contains an iodoacetyl group, which provides different chemical properties and reactivity compared to this compound.
Acetylarginine: Lacks the halogen atom, resulting in different reactivity and applications.
This compound is unique due to the presence of the bromoacetyl group, which provides specific reactivity and allows for unique applications in scientific research .
Properties
CAS No. |
31373-68-9 |
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Molecular Formula |
C8H15BrN4O3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
(2R)-2-[(2-bromoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C8H15BrN4O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m1/s1 |
InChI Key |
ITHXTSANOXLYDY-RXMQYKEDSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)NC(=O)CBr)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CBr)CN=C(N)N |
Origin of Product |
United States |
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